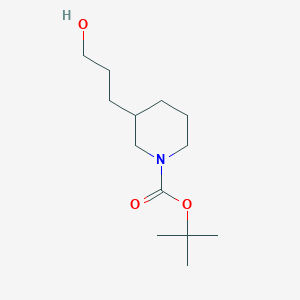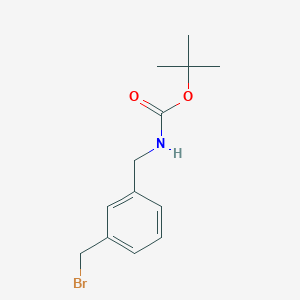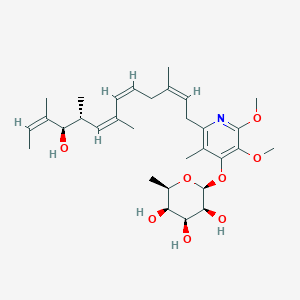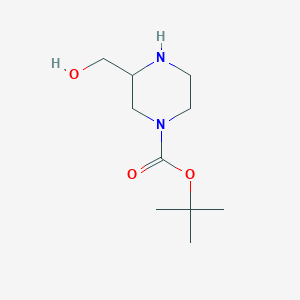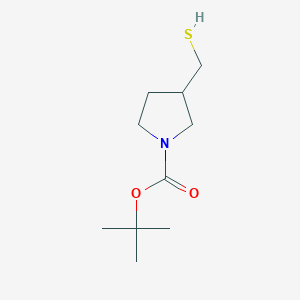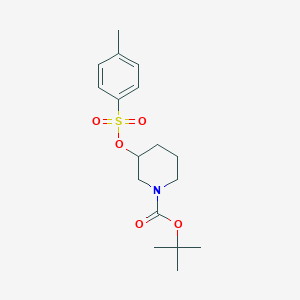
2-Ethenyl-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-3-methylbenzamide, also known as N-phenylacrylamide, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-3-methylbenzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases and kinases. This compound has also been shown to interact with DNA and RNA, potentially affecting gene expression.
Biochemische Und Physiologische Effekte
2-Ethenyl-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Ethenyl-3-methylbenzamide in lab experiments is its ease of synthesis and availability. Additionally, this compound has been extensively studied, making it a well-characterized compound. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Ethenyl-3-methylbenzamide in scientific research. One potential direction is the development of novel materials using this compound, such as hydrogels and polymers. Additionally, this compound may be further studied for its potential as a cancer therapy or for the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 2-Ethenyl-3-methylbenzamide can be achieved via several methods, including the reaction of N-phenylacetyl chloride with acrylonitrile or the reaction of N-phenylacetic acid with acryloyl chloride. The synthesis of this compound is relatively straightforward and can be achieved with high yield.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-3-methylbenzamide has been extensively used in scientific research due to its unique properties. It has been used in the development of novel materials, such as hydrogels and polymers, due to its ability to undergo polymerization reactions. Additionally, this compound has been used in the study of protein-ligand interactions and enzyme kinetics.
Eigenschaften
CAS-Nummer |
131002-06-7 |
|---|---|
Produktname |
2-Ethenyl-3-methylbenzamide |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
2-ethenyl-3-methylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-3-8-7(2)5-4-6-9(8)10(11)12/h3-6H,1H2,2H3,(H2,11,12) |
InChI-Schlüssel |
SUKCAVBVXUFLKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)N)C=C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)N)C=C |
Synonyme |
Benzamide, 2-ethenyl-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



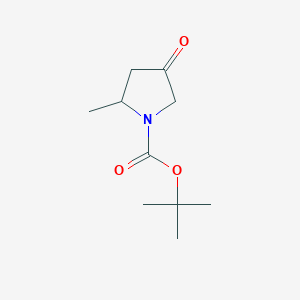

![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)
